molecular formula C7H7NO4 B12086130 4-Amino-3,5-dihydroxybenzoic acid

4-Amino-3,5-dihydroxybenzoic acid

Cat. No.: B12086130
M. Wt: 169.13 g/mol
InChI Key: OZXVKLZAIACTOQ-UHFFFAOYSA-N
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Description

4-Amino-3,5-dihydroxybenzoic acid is an aromatic compound belonging to the class of hydroxybenzoic acids These compounds are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the sulfonation of benzoic acid, followed by alkaline fusion. The process typically includes the following steps :

    Sulfonation: Benzoic acid is treated with fuming sulfuric acid to introduce sulfonic acid groups.

    Alkaline Fusion: The sulfonated product is then subjected to alkaline fusion using sodium and potassium hydroxides, resulting in the formation of 3,5-dihydroxybenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

4-Amino-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antioxidant and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways. It can modulate enzyme activity, interact with DNA, and affect gene expression, contributing to its diverse biological effects .

Comparison with Similar Compounds

4-Amino-3,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.

    Protocatechuic Acid: Recognized for its antioxidant properties.

    Gentisic Acid: Used for its anti-inflammatory and analgesic effects.

Uniqueness: this compound stands out due to its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

4-amino-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H7NO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,8H2,(H,11,12)

InChI Key

OZXVKLZAIACTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)O)C(=O)O

Origin of Product

United States

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